3-phenylcyclobutanol

Neuropharmacology Stereochemistry Structure-Activity Relationship

trans-3-Phenylcyclobutanol (CAS 150639-16-0), systematically named (1r,3r)-3-phenylcyclobutan-1-ol, is a chiral cyclobutane derivative bearing a trans-configured phenyl and hydroxyl group on a strained four-membered ring. This compound belongs to the class of small-ring carbocyclic alcohols that are prized as rigid building blocks in medicinal chemistry and asymmetric synthesis.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 150639-16-0
Cat. No. B3432400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenylcyclobutanol
CAS150639-16-0
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1C(CC1O)C2=CC=CC=C2
InChIInChI=1S/C10H12O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
InChIKeyBLLLZEOPEKUXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Phenylcyclobutanol (CAS 150639-16-0): A Defined Trans-Cyclobutane Alcohol Scaffold for Stereochemically Controlled Synthesis


trans-3-Phenylcyclobutanol (CAS 150639-16-0), systematically named (1r,3r)-3-phenylcyclobutan-1-ol, is a chiral cyclobutane derivative bearing a trans-configured phenyl and hydroxyl group on a strained four-membered ring . This compound belongs to the class of small-ring carbocyclic alcohols that are prized as rigid building blocks in medicinal chemistry and asymmetric synthesis. The trans stereochemistry fixes the phenyl and hydroxyl groups on opposite faces of the cyclobutane ring, imposing a well-defined spatial orientation that cannot be achieved with flexible acyclic analogs or the corresponding cis isomer . Commercial availability in high enantiomeric purity (typically ≥97%) from multiple reputable suppliers makes it an accessible intermediate for constructing conformationally constrained pharmacophores, chiral ligands, and advanced organic building blocks .

Why Generic Substitution Fails for trans-3-Phenylcyclobutanol (150639-16-0): Stereochemistry-Driven Reactivity and Conformational Rigidity


Simply replacing trans-3-phenylcyclobutanol with its cis isomer (150639-15-9), unsubstituted cyclobutanol, or a linear phenylpropanol eliminates the specific stereoelectronic and conformational features that define this scaffold's utility. The trans geometry positions the phenyl ring and hydroxyl group in a distinct relative orientation that directly influences hydrogen-bonding geometry, steric environment, and the trajectory of subsequent derivatization reactions [1]. In conformationally restricted cyclobutane analogs, the trans isomers have been shown to be significantly more potent inhibitors of neurotransmitter reuptake than their cis counterparts, with the cis isomer of 2-amino-1-phenylcyclobutanol being completely inactive (IC₅₀ > 100 µM vs. 7.4 µM for the trans isomer in cortical synaptosomes) [1]. This stereochemistry-activity relationship underscores why procurement of the specific trans isomer—rather than a mixture or the cis form—is critical for reproducible biological and chemical outcomes.

Quantitative Differentiation Evidence for trans-3-Phenylcyclobutanol (150639-16-0) vs. Closest Analogs


Stereochemical Identity: Trans Isomer Confers Superior Biological Activity in Cyclobutane Scaffolds

In a head-to-head comparison of conformationally restricted cyclobutane sympathomimetic amines, the trans isomer of 2-amino-1-phenylcyclobutanol inhibited ³H-norepinephrine uptake in rat cortical synaptosomes with an IC₅₀ of 7.4 × 10⁻⁶ M, whereas the cis isomer was inactive at concentrations up to 1 × 10⁻⁴ M [1]. This represents a greater than 13-fold difference in potency attributable solely to stereochemical configuration.

Neuropharmacology Stereochemistry Structure-Activity Relationship

Physicochemical Differentiation: Elevated Boiling Point vs. Unsubstituted Cyclobutanol

The predicted boiling point of trans-3-phenylcyclobutanol is 259.4±29.0 °C (at 760 mmHg), compared to cyclobutanol (CAS 2919-23-5) which boils at approximately 123 °C [1]. This 136 °C increase is a direct consequence of the phenyl substituent, enabling higher-temperature reaction conditions and different distillation/purification profiles.

Physicochemical Properties Purification Process Chemistry

Acidity Modulation: pKa Shift Imparted by the Phenyl Substituent

The predicted pKa of trans-3-phenylcyclobutanol is 15.09±0.40, modestly lower than the pKa of unsubstituted cyclobutanol (~16.0) [1]. This ~0.9 unit decrease in pKa indicates that the phenyl group exerts a weak electron-withdrawing inductive effect through the cyclobutane ring, enhancing the hydroxyl proton acidity.

Physical Organic Chemistry Reactivity Deprotonation

Cyclobutane Ring Strain as a Thermodynamic Driving Force in Derivatization

The cyclobutane ring possesses an inherent strain energy of approximately 26.3 kcal/mol, significantly higher than cyclohexane (0 kcal/mol) or cyclopentane (6.5 kcal/mol) [1]. This strain energy can be harnessed for ring-opening reactions or trigger strain-release driven transformations that are not accessible with larger-ring or acyclic analogs. Trans-3-phenylcyclobutanol uniquely combines this strain with a stereodefined phenyl substituent, enabling regioselective and stereospecific ring-opening functionalization.

Ring Strain Thermodynamics Synthetic Methodology

Proven Application Scenarios Where trans-3-Phenylcyclobutanol (150639-16-0) Outperforms Generic Alternatives


Stereochemically Defined Pharmacophore Construction in CNS Drug Discovery

The trans configuration is essential for achieving the correct molecular geometry for neurotransmitter transporter inhibition. Based on direct evidence that trans cyclobutane isomers inhibit catecholamine reuptake with >13-fold selectivity over cis isomers [1], trans-3-phenylcyclobutanol serves as an optimal starting material for constructing rigid analogs of phenethylamine-based CNS agents. Researchers should procure this specific isomer when designing conformationally locked pharmacophores targeting noradrenergic or dopaminergic systems.

High-Temperature Synthetic Sequences Requiring Thermally Stable Alcohol Intermediates

With a predicted boiling point of ~259 °C, trans-3-phenylcyclobutanol withstands reaction conditions that would volatilize or degrade lower-boiling cyclobutanol (~123 °C) [1]. This makes it the preferred alcohol intermediate for transformations requiring prolonged heating, such as high-boiling solvent reflux, melt-phase reactions, or distillative removal of volatile byproducts without loss of the core scaffold.

Strain-Release-Driven Diversification for Library Synthesis

The 26.3 kcal/mol ring strain intrinsic to the cyclobutane core can be exploited for site-selective ring-opening reactions, enabling rapid generation of structurally diverse compound libraries from a single intermediate [1]. The trans-phenyl substitution pattern directs the regiochemical outcome of such ring-opening events, providing predictable diversification that is unavailable with unsubstituted or cis-configured analogs.

Chiral Building Block for Asymmetric Ligand Synthesis

The rigid, enantiopure trans-1,3-substitution pattern of trans-3-phenylcyclobutanol provides a well-defined chiral environment suitable for constructing chiral ligands and organocatalysts [1]. Its commercial availability in high optical purity (≥97%) eliminates the need for costly and time-consuming chiral resolution steps that plague cis-isomer or racemic-mixture procurement routes.

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